1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane
CAS No.: 5981-17-9
Cat. No.: VC21073137
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5981-17-9 |
|---|---|
| Molecular Formula | C12H21N3 |
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | 1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane |
| Standard InChI | InChI=1S/C12H21N3/c1-4-10-13(7-1)11-5-2-9-15(11)12-6-3-8-14(10)12/h10-12H,1-9H2 |
| Standard InChI Key | POPXVWAQMYBXLI-UHFFFAOYSA-N |
| SMILES | C1CC2N(C1)C3CCCN3C4N2CCC4 |
| Canonical SMILES | C1CC2N(C1)C3CCCN3C4N2CCC4 |
Introduction
1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane is a complex organic compound featuring a unique polycyclic structure. This compound is of interest in various fields of chemistry due to its potential applications in pharmaceuticals, materials science, and organic synthesis. Despite its complexity, detailed information on this compound is limited, and it is not widely discussed in mainstream chemical literature.
Synthesis and Applications
| Potential Application | Description |
|---|---|
| Pharmaceuticals | Complex structures like this can serve as scaffolds for drug development. |
| Materials Science | Polycyclic compounds can exhibit unique physical properties useful in materials design. |
Research Findings and Challenges
Research on this compound is limited, and there is a lack of comprehensive studies detailing its chemical properties, biological activity, or potential applications. Challenges in studying this compound include its complex structure, which may require sophisticated synthesis techniques and analytical methods to fully characterize.
| Challenge | Description |
|---|---|
| Synthesis Complexity | Requires advanced organic synthesis techniques. |
| Characterization | Needs sophisticated analytical tools for full structural and property analysis. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume